molecular formula C9H4ClFINO2S B1525506 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride CAS No. 1334147-83-9

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride

Cat. No.: B1525506
CAS No.: 1334147-83-9
M. Wt: 371.55 g/mol
InChI Key: RMDZMXVXSFEFFQ-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride: is a chemical compound with the molecular formula C9H4ClFINO2S. It is a derivative of quinoline, featuring a fluorine atom at the 8th position, an iodine atom at the 3rd position, and a sulfonyl chloride group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Subsequent halogenation and sulfonylation steps introduce the fluorine, iodine, and sulfonyl chloride groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the halogen atoms.

  • Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides.

  • Nucleophilic substitution reactions often involve the use of amines or alcohols as nucleophiles.

Major Products Formed:

  • Oxidation can yield quinone derivatives.

  • Reduction can produce compounds with reduced halogen atoms.

  • Substitution reactions can result in the formation of sulfonamide or sulfonic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: . Its fluorine and iodine atoms can enhance the binding affinity and specificity of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials.

Mechanism of Action

The mechanism by which 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • 8-Fluoroquinoline-5-sulfonyl chloride: Lacks the iodine atom.

  • 3-Iodoquinoline-5-sulfonyl chloride: Lacks the fluorine atom.

  • Quinoline-5-sulfonyl chloride: Neither fluorine nor iodine atoms are present.

Uniqueness: 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

8-fluoro-3-iodoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFINO2S/c10-16(14,15)8-2-1-7(11)9-6(8)3-5(12)4-13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDZMXVXSFEFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1F)I)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-83-9
Record name 8-fluoro-3-iodoquinoline-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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